

A Comparative Guide to the Off-Target Kinase Profile of 2-Cyanoethylalsterpaullone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target kinase profile of **2- Cyanoethylalsterpaullone**, a potent derivative of Alsterpaullone. Due to the limited publicly available kinase screening data for **2-Cyanoethylalsterpaullone**, this guide utilizes the comprehensive off-target profile of its parent compound, Alsterpaullone, as a predictive reference. This information is compared with two well-characterized kinase inhibitors, Flavopiridol and Palbociclib, to offer a broader perspective on kinase inhibitor selectivity.

Introduction to 2-Cyanoethylalsterpaullone

2-Cyanoethylalsterpaullone is a highly potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β), with reported IC50 values in the picomolar and sub-nanomolar range, respectively. Like other paullones, it is an ATP-competitive inhibitor. Understanding its kinase selectivity is crucial for interpreting experimental results and predicting potential therapeutic applications and off-target effects.

Data Presentation: Comparative Kinase Inhibition Profiles

The following tables summarize the known kinase inhibition data for Alsterpaullone (as a proxy for **2-Cyanoethylalsterpaullone**) and the comparator compounds Flavopiridol and Palbociclib.



This data is compiled from various sources, and direct comparison should be approached with caution due to potential variations in assay conditions.

Table 1: Primary Targets and Potency

Compound	Primary Targets	IC50 (nM)
Alsterpaullone	CDK1/cyclin B	35
CDK2/cyclin A	20	
CDK5/p35	40	
GSK-3β	4	
Lck	470[1]	
Flavopiridol	CDK1	30
CDK2	170	
CDK4	100	_
CDK9	<100	_
р38у	650[2][3][4]	
Palbociclib	CDK4	9-11
CDK6	15	

Table 2: Off-Target Kinase Profile of Alsterpaullone

The following data represents the percentage of remaining kinase activity in the presence of $1.0~\mu\text{M}$ Alsterpaullone. Lower percentages indicate stronger inhibition.



Kinase	% Activity Remaining	Kinase	% Activity Remaining
GSK3 beta	3	MELK	54
CDK2-Cyclin A	10	CAMK1	54
PHK	11	Lck	52
CHK2	13	PKC zeta	50
YES1	22	FGF-R1	46
SYK	31	PAK5	40
PAK4	33	BRSK2	37
TBK1	35	IRR	37
MST2	53	Src	61

Data sourced from the International Centre for Kinase Profiling.

Comparative Analysis:

- Alsterpaullone (proxy for **2-Cyanoethylalsterpaullone**): Exhibits potent inhibition of its primary CDK and GSK-3β targets. The broader kinase screen at 1.0 μM reveals a number of off-target kinases that are moderately to strongly inhibited, suggesting a degree of polypharmacology. The structurally related compound, Kenpaullone, also shows inhibitory activity against various CDKs and other kinases like c-src and erk2, reinforcing the likelihood of a similar off-target profile for **2-Cyanoethylalsterpaullone**.
- Flavopiridol: Known as a pan-CDK inhibitor, Flavopiridol demonstrates activity against a wide range of cyclin-dependent kinases.[2][5] Its off-target profile extends to other kinase families as well, making it a relatively non-selective inhibitor.[2][6]
- Palbociclib: In contrast, Palbociclib is a highly selective inhibitor of CDK4 and CDK6.[7]
 KINOMEscan data reveals that Palbociclib has very few distinct additional binding events, highlighting its targeted nature.[8]



Experimental Protocols

A widely used method for determining the off-target profile of kinase inhibitors is the KINOMEscan™ assay. This is a high-throughput, site-directed competition binding assay.

Principle of KINOMEscan™:

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of over 480 kinases.[9] The amount of kinase bound to the immobilized ligand is quantified using a sensitive method like quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.[10] A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand.

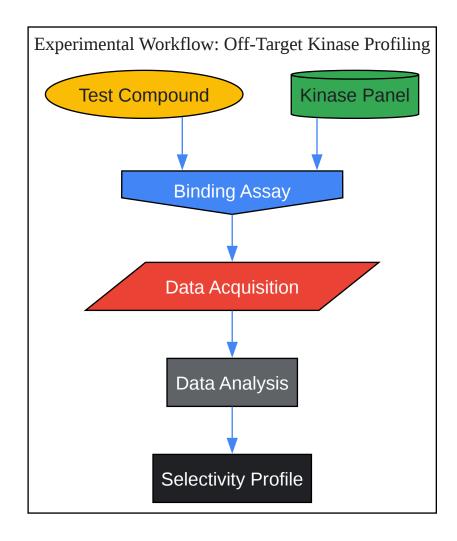
General Protocol Outline:

- Preparation: A DNA-tagged kinase, an immobilized ligand, and the test compound are prepared.
- Binding Competition: The kinase, immobilized ligand, and test compound are incubated together to allow for competitive binding.
- Separation: The immobilized ligand with any bound kinase is separated from the unbound components.
- Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
- Data Analysis: The results are typically reported as the percentage of kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. From this, a dissociation constant (Kd) can be calculated to determine the binding affinity of the compound for each kinase.[10]

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to the off-target profiling of **2-Cyanoethylalsterpaulione**.

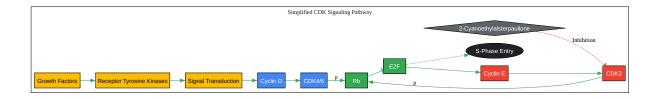




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Caption: A generalized workflow for determining the off-target kinase profile of a test compound.





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Caption: Simplified representation of the CDK pathway and a primary target of **2- Cyanoethylalsterpaullone**.

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